molecular formula C9H5F3O2 B1304980 3-(Trifluoromethyl)phenylglyoxal CAS No. 38923-38-5

3-(Trifluoromethyl)phenylglyoxal

Cat. No. B1304980
CAS RN: 38923-38-5
M. Wt: 202.13 g/mol
InChI Key: KSLRFRNLMJHNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(Trifluoromethyl)phenylglyoxal" is not directly mentioned in the provided papers. However, the papers discuss various related trifluoromethyl compounds and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the synthesis of 3-(Trifluoromethyl)-1,1′-biphenyl and the study of (trifluoromethoxy)phenylboronic acids suggest that trifluoromethyl groups can significantly influence the chemical properties of aromatic compounds.

Synthesis Analysis

The synthesis of related trifluoromethyl compounds involves various strategies. For example, the synthesis of 3-(Trifluoromethyl)-1,1′-biphenyl is achieved through a modified Gomberg condensation, using t-BuNO_2 as a diazotization reagent and Cu as a catalyst . Similarly, the synthesis of a novel fluorinated aromatic diamine monomer is performed by coupling a trifluoromethyl-containing acetophenone with 4-nitrophenyl phenyl ether under the catalysis of trifluoromethanesulfonic acid . These methods could potentially be adapted for the synthesis of "3-(Trifluoromethyl)phenylglyoxal."

Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds is influenced by the presence of the trifluoromethyl group. For instance, the introduction of the -OCF3 group in (trifluoromethoxy)phenylboronic acids affects their acidity and influences the molecular and crystal structures, as evidenced by single crystal XRD method and theoretical DFT calculations . This suggests that the trifluoromethyl group in "3-(Trifluoromethyl)phenylglyoxal" would also impact its molecular structure.

Chemical Reactions Analysis

Trifluoromethyl compounds participate in various chemical reactions. Phenyliodine bis(trifluoroacetate)-mediated oxidative C-C bond formation is used to synthesize 3-hydroxy-2-oxindoles and spirooxindoles from anilides . Additionally, phenylglyoxamides undergo superelectrophilic activation in trifluoromethanesulfonic acid to yield triarylacetamides and fluorenecarboxamides . These reactions demonstrate the reactivity of trifluoromethyl groups in different chemical contexts, which could be relevant to "3-(Trifluoromethyl)phenylglyoxal."

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl compounds are diverse. For example, fluorinated polyimides derived from a trifluoromethyl-containing diamine exhibit good solubility in polar organic solvents and have excellent thermal stability and mechanical properties . The presence of trifluoromethyl groups in phenylboronic acids affects their acidity and antibacterial activity . These properties highlight the significant impact of trifluoromethyl groups on the overall characteristics of the compounds they are part of, which would extend to "3-(Trifluoromethyl)phenylglyoxal."

Scientific Research Applications

Applications in Antitubercular Drug Design

3-(Trifluoromethyl)phenylglyoxal and related trifluoromethyl substituents have been explored for their significant role in the development of antitubercular agents. Trifluoromethyl groups, due to their electron-withdrawing nature, are known to modulate the pharmacokinetic and pharmacodynamic properties of drugs, making them potential pharmacophores in antitubercular research. The inclusion of the trifluoromethyl group in antitubercular agents has been associated with improved potency and drug-likeness properties, underscoring its utility in enhancing the activity and bioavailability of these compounds. This makes the trifluoromethyl group a valuable substituent in the realm of antitubercular drug design, offering a pathway for researchers to develop more effective therapies against tuberculosis (Thomas, 1969).

In Polymer Chemistry and Anticorrosive Coatings

The role of 3-(Trifluoromethyl)phenylglyoxal extends into the domain of polymer chemistry, where its derivatives are utilized in the development of epoxy polymers and composites. These materials serve as potential anticorrosive coatings for metals such as carbon steel, especially in marine environments. The incorporation of trifluoromethyl groups into polymer structures contributes to the enhanced performance of these coatings, offering resistance against corrosion in saline (NaCl) solutions. This application highlights the trifluoromethyl group's contribution to creating more durable and effective anticorrosive materials, demonstrating its versatility beyond pharmaceutical applications (Hsissou, 2021).

Photoaffinity Labeling in Structural Biology

Another significant application of 3-(Trifluoromethyl)phenylglyoxal is found in photoaffinity labeling (PAL), a technique used in structural biology to study the interactions between biomolecules. Compounds like 3-(Trifluoromethyl)phenylglyoxal, equipped with photoreactive groups, serve as crucial tools in investigating the spatial arrangements and interactions within biological systems. Through PAL, researchers can achieve a deeper understanding of the mechanisms underlying various biological processes, including drug-target interactions and the structural dynamics of proteins. This application underscores the compound's utility in facilitating advanced research in biochemistry and molecular biology, offering insights into the design of new therapeutics and the elucidation of complex biological pathways (Vodovozova, 2007).

Safety and Hazards

3-(Trifluoromethyl)phenylglyoxal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Future Directions

3-(Trifluoromethyl)phenylglyoxal has been used in the synthesis of diaryl-substituted anthracene derivatives for blue organic light-emitting diodes . This suggests potential future applications in the field of organic electronics.

properties

IUPAC Name

2-oxo-2-[3-(trifluoromethyl)phenyl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLRFRNLMJHNLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)phenylglyoxal

Synthesis routes and methods

Procedure details

3-Trifluoromethylacetophenone (11.80 mmol, 2.22 g) was dissolved in dimethyl sulfoxide (13 mL), and 48% hydrobromic acid (5.4 mL) was gradually added at room temperature. After overnight stirring at 70° C., the reactor was cooled to room temperature. After addition of water, the reaction solution was extracted with chloroform, and the extract was dried and filtered, and the solvent was evaporated to give the desired product as a yellow liquid (3.04 g (crude), yield 128%).
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
128%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.